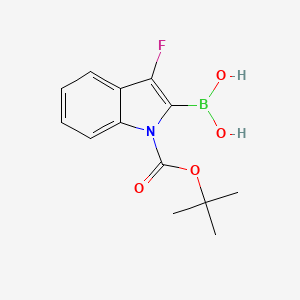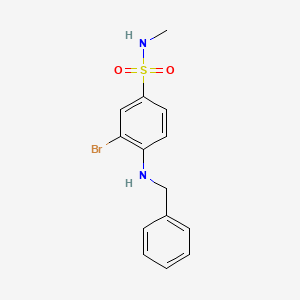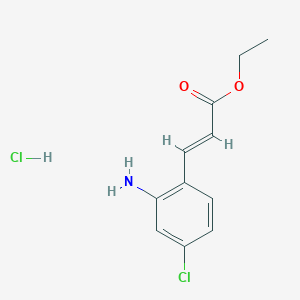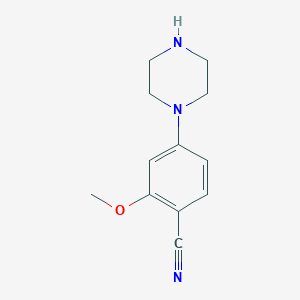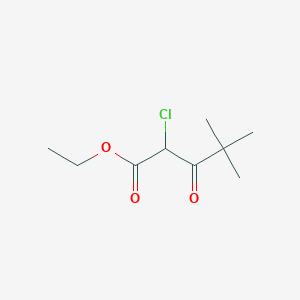
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is an organic compound with the molecular formula C9H15ClO3. It is a derivative of pentanoic acid and is characterized by the presence of a chloro group, a ketone group, and an ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester typically involves the chlorination of 4,4-dimethyl-3-oxopentanoic acid ethyl ester. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.
Reduction: Formation of 2-chloro-4,4-dimethyl-3-hydroxypentanoic acid ethyl ester.
Hydrolysis: Formation of 2-chloro-4,4-dimethyl-3-oxopentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the development of new drugs and therapeutic agents.
Material science: In the preparation of polymers and advanced materials with specific properties.
Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ketone and ester groups participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-4,4-dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and selectivity in certain reactions.
4,4-Dimethyl-3-oxopentanoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
2-Chloro-4,4-dimethyl-3-oxopentanoic acid ethyl ester is unique due to the presence of the chloro group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H15ClO3 |
|---|---|
Peso molecular |
206.66 g/mol |
Nombre IUPAC |
ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C9H15ClO3/c1-5-13-8(12)6(10)7(11)9(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
XBTXDMIYSKXIGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


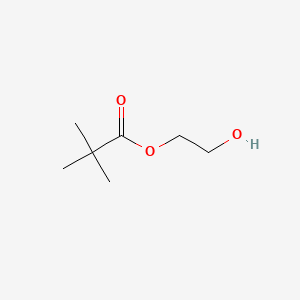
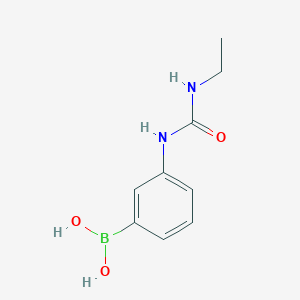
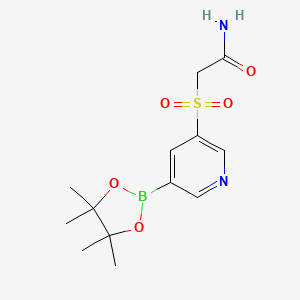
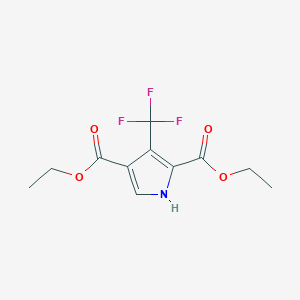
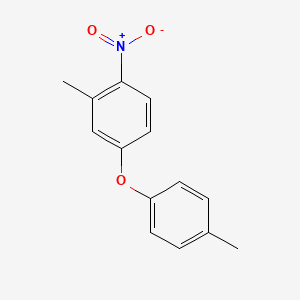
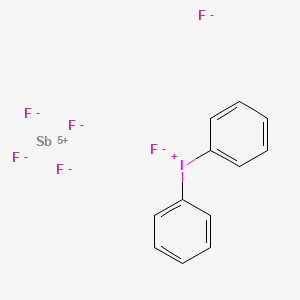
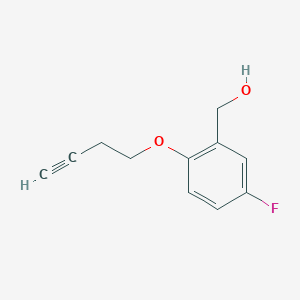
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
